(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

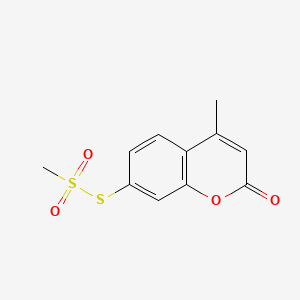

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol, hereafter referred to as 4S-DCP-1-O-TES-1-N, is a novel synthetic compound with a wide array of applications. It is a derivative of the naturally occurring compound naphthol, and has been used in various scientific research applications. 4S-DCP-1-O-TES-1-N is a versatile compound that has been used in a variety of biological, biochemical, and physiological studies.

科学的研究の応用

Lewis Acid-Catalyzed Reactions

The compound plays a significant role in Lewis acid-catalyzed reactions, particularly in the functionalization of naphthalene derivatives. The Lewis acid-catalyzed ring-opening functionalizations of 1,4-epoxy-1,4-dihydronaphthalenes are notable, as these reactions allow for carbon-carbon and carbon-nitrogen bond formations. Such processes yield unique and multifunctionalized naphthalene derivatives, highlighting the compound's utility in regioselective functionalization methods (Sawama et al., 2013).

Condensation Reactions

Condensation reactions of naphthol derivatives with o-dichlorobenzene in the presence of aluminum halides have been studied, underscoring the compound's significance in the synthesis of valuable intermediates for pharmaceutical applications. These reactions demonstrate the compound's potential in the creation of dichlorophenyl tetralones, contributing to the field of pharmacochemical research (Koltunov et al., 2012).

Synthesis of Sertraline Intermediate Analog

The synthesis and X-ray crystal structure analysis of a sertraline key intermediate analog further exemplify the compound's applicability in synthetic chemistry. Such studies are crucial for understanding the structural basis of bioactive compounds, facilitating the development of pharmaceuticals (Kavitha et al., 2006).

Electrochromic Polymer Development

The compound's derivatives are also instrumental in the development of electrochromic polymers. For instance, polymers based on poly(3,4-propylenedioxyselenophene) with naphthalenylmethyl appendages exhibit significant optical contrast ratios, indicating their potential in electrochromic applications (Karabay et al., 2015).

Synthesis of Heat Resistant Epoxy Resins

In the realm of materials science, the compound is crucial for the synthesis of novel, heat-resistant epoxy resins. By integrating imide and naphthyl groups, these resins exhibit superior thermal stability and mechanical properties, highlighting the compound's importance in the development of advanced materials (Ren et al., 2008).

特性

IUPAC Name |

[(3S)-3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNMUXYKKYGKEC-YTXWROIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC12C(O1)C[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661915 |

Source

|

| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217528-57-8 |

Source

|

| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)